molecular formula C14H20N2O B13747429 Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- CAS No. 41055-69-0

Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl-

Cat. No.: B13747429
CAS No.: 41055-69-0
M. Wt: 232.32 g/mol
InChI Key: MOPJNTWIGWMXNZ-UHFFFAOYSA-N
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Description

Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- is a synthetic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The specific functional groups are introduced through subsequent reactions, such as alkylation or acylation .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce various functional groups such as halides or amines .

Scientific Research Applications

Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its role as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an agonist or antagonist at serotonin receptors, influencing various physiological processes. The compound’s effects are mediated through the activation or inhibition of specific signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

    N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a similar indole structure.

    Bufotenine: Another indole alkaloid with psychoactive properties.

    Serotonin: A neurotransmitter with an indole structure that plays a key role in mood regulation.

Uniqueness: Indole, 2-(2-dimethylaminoethyl)-5-methoxy-3-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and dimethylaminoethyl groups differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .

Properties

CAS No.

41055-69-0

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-(5-methoxy-3-methyl-1H-indol-2-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C14H20N2O/c1-10-12-9-11(17-4)5-6-14(12)15-13(10)7-8-16(2)3/h5-6,9,15H,7-8H2,1-4H3

InChI Key

MOPJNTWIGWMXNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)CCN(C)C

Origin of Product

United States

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